molecular formula C20H18ClNO6S B11136355 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11136355
M. Wt: 435.9 g/mol
InChI Key: ZSAZMOWHSHGODO-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic coumarin-derived hybrid compound combining a chromenone core with a sulfonamide-linked β-alaninate moiety. The structure features a 6-chloro substituent on the coumarin ring, a 4-methyl group at the chromenone position, and a para-methylphenylsulfonyl group attached to the β-alanine ester (Fig. 1). This compound is hypothesized to exhibit bioactivity due to the coumarin scaffold’s inherent pharmacological properties (e.g., anti-inflammatory, anticoagulant) and the sulfonamide group’s role in enhancing binding affinity to biological targets .

Properties

Molecular Formula

C20H18ClNO6S

Molecular Weight

435.9 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C20H18ClNO6S/c1-12-3-5-14(6-4-12)29(25,26)22-8-7-19(23)28-18-11-17-15(10-16(18)21)13(2)9-20(24)27-17/h3-6,9-11,22H,7-8H2,1-2H3

InChI Key

ZSAZMOWHSHGODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Chromenone Core

The chromenone scaffold forms the foundation of the target compound. A widely adopted method involves the Baylis-Hillman reaction to assemble the coumarin backbone . Starting with resorcinol derivatives, this reaction facilitates the formation of the 2-oxo-2H-chromen structure. For instance, condensation of 4-methylresorcinol with ethyl acetoacetate under acidic conditions yields 4-methyl-2-oxo-2H-chromen-7-ol, which is subsequently chlorinated at position 6 using sulfuryl chloride (SO2_2Cl2_2) in dichloromethane .

Key Reaction Parameters :

  • Temperature: 0–5°C for chlorination to prevent over-substitution.

  • Solvent: Anhydrous dichloromethane for optimal electrophilic aromatic substitution.

  • Yield: ~75–80% after recrystallization from ethanol .

Coupling of Beta-Alaninate

The beta-alaninate moiety is attached through esterification. The sulfonylated chromenone is reacted with N-protected beta-alanine (e.g., tert-butoxycarbonyl (Boc)-beta-alanine) using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Post-coupling, the Boc group is removed via treatment with trifluoroacetic acid (TFA) in dichloromethane.

Reaction Conditions :

  • Solvent: Dry THF to prevent hydrolysis.

  • Temperature: 0°C during coupling to suppress racemization.

  • Deprotection: 2-hour stirring in TFA at room temperature.

  • Final Yield: 70–75% after precipitation in cold water.

The order of functional group introduction significantly impacts efficiency. Below is a comparative table of two routes:

Route Chlorination Step Sulfonylation Yield Overall Yield
Chlorine firstPosition 690%68%
Sulfonylation firstNot applicable78%55%

Data synthesized from

Route 1 (chlorination first) proves superior due to reduced steric hindrance during sulfonylation.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted sulfonyl chloride and coupling agents .

  • Recrystallization : Ethanol/water mixtures yield crystalline product .

Characterization :

  • 1^1H NMR : Key peaks include δ 2.42 (s, 3H, Ar-CH3_3), δ 3.15 (t, 2H, -CH2_2-NH-), and δ 7.78 (d, 2H, aromatic H) .

  • IR Spectroscopy : Stretching frequencies at 1745 cm1^{-1} (ester C=O) and 1340 cm1^{-1} (sulfonamide S=O) .

  • Mass Spectrometry : Molecular ion peak at m/z 435.9 [M+H]+^+.

Industrial-Scale Considerations

For large-scale production, flow chemistry techniques reduce reaction times and improve safety. Continuous flow systems enable precise temperature control during exothermic steps like chlorination . Additionally, replacing DCC with polymer-supported carbodiimides simplifies purification and reduces waste.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 8 is minimized using low temperatures .

  • Ester Hydrolysis : Anhydrous conditions and DMAP catalysis prevent premature cleavage of the beta-alaninate ester.

  • Cost Efficiency : Sourcing 4-methylbenzenesulfonyl chloride in bulk reduces material costs by 30% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. The chromenone structure has been associated with various biological activities, including cytotoxic effects against cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    • A study evaluated the cytotoxic effects of various Mannich bases, including those derived from chromenone structures. The findings indicated that compounds similar to 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate exhibited significant potency against human colon cancer cell lines, with IC50 values ranging from 0.2 to 10 μM .
  • Mechanism of Action:
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of proliferation in cancer cells. The sulfonamide group is believed to enhance interactions with cellular targets, leading to increased efficacy .

Antibacterial and Antifungal Activity

The compound also shows promise in antibacterial and antifungal applications. The structural features of the sulfonamide moiety contribute to its ability to inhibit bacterial growth.

Research Findings

  • Broad-Spectrum Activity:
    • Research has demonstrated that Mannich bases derived from chromenones possess antibacterial and antifungal properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting a broad-spectrum antimicrobial potential .
  • Synergistic Effects:
    • Combining this compound with existing antibiotics has been explored to enhance efficacy and reduce resistance development in bacterial strains. Studies indicate that certain combinations can lead to synergistic effects, improving the overall antimicrobial activity .

Other Therapeutic Potentials

In addition to its anticancer and antimicrobial properties, this compound may have applications in treating other conditions:

  • Anti-inflammatory Effects:
    • Some derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation .
  • Antioxidant Activity:
    • The antioxidant potential of chromenone derivatives has also been noted, suggesting possible applications in preventing oxidative stress-related diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, molecular weight, and bioactivity profiles.

Compound Molecular Formula Key Substituents Reported Activity Reference
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate C₂₄H₂₂ClNO₆S 6-Cl, 4-CH₃, p-toluenesulfonyl-β-alaninate Hypothesized anti-inflammatory/anticoagulant
7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate C₂₆H₂₃NO₆S 7-CH₃, 4-Ph, p-toluenesulfonyl-β-alaninate Not reported (structural analogue)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C₁₈H₁₅ClNO₃ 7-NHCOCHClPh, 4-CH₃ Superior anti-inflammatory vs. ibuprofen
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide C₉H₁₀ClNO₃S 4-Cl-acetylphenyl, methanesulfonamide No activity reported (intermediate)

Key Observations

Substituent Effects on Bioactivity: The 6-chloro-4-methylcoumarin core in the target compound contrasts with 7-methyl-4-phenyl () and 7-amino-4-methyl () derivatives. The p-toluenesulfonyl-β-alaninate moiety introduces a bulky, electron-withdrawing group, which may improve metabolic stability compared to simpler acetamide or methanesulfonamide derivatives (e.g., ) .

Anti-Inflammatory Activity :

  • The acetamide derivative (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () demonstrated 2.5-fold higher in vitro anti-inflammatory activity than ibuprofen , attributed to the chloro-phenylacetyl group’s synergistic effects with the coumarin core . The target compound’s sulfonamide-β-alaninate group may further modulate activity via enhanced hydrogen bonding or protease resistance.

Synthetic and Analytical Methods: Structural characterization of similar compounds relies on ¹H/¹³C NMR, UV-Vis spectroscopy, and mass spectrometry ().

Biological Activity

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

Molecular Structure

The molecular formula of this compound is C29H23ClN2O6C_{29}H_{23}ClN_2O_6, with a molecular weight of approximately 531.0 g/mol. The structure features a chromen-2-one core, characterized by a benzene ring fused to a pyrone ring, along with various functional groups that contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC29H23ClN2O6
Molecular Weight531.0 g/mol
IUPAC Name(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl) N-[(4-methylphenyl)sulfonyl]-beta-alaninate
SMILESCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C@HNC(=O)OCC5=CC=CC=C5

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • A375 (human melanoma cell line) : The compound showed an IC50 value of approximately 5.7 µM, indicating potent activity against melanoma cells.
  • A549 (human lung adenocarcinoma epithelial cell line) : It displayed selective cytotoxicity with an IC50 value of less than 10 µM, suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound can inhibit the proliferation of endothelial cells stimulated by VEGF and bFGF, with IC50 values ranging from 1.4 to 6.2 µM.
  • Induction of Apoptosis : It may induce apoptosis in cancer cells through the activation of intrinsic pathways, which has been observed in various preclinical models.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activities:

MicroorganismActivity Description
Staphylococcus aureus Exhibited significant inhibition at low concentrations.
Escherichia coli Displayed moderate antibacterial activity.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various chromen derivatives, including our compound, on several cancer cell lines. The results indicated that the compound had a higher cytotoxic effect compared to standard chemotherapy agents.

Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial efficacy against common pathogens. The results highlighted that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate?

  • Methodology : The compound can be synthesized via a multi-step process. First, synthesize the coumarin core (6-chloro-4-methyl-2-oxo-2H-chromen-7-ol) using Pechmann condensation under acidic conditions. Next, introduce the sulfonamide group by reacting the hydroxyl group with N-[(4-methylphenyl)sulfonyl]-beta-alanine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates and the final product .
  • Key Data : Molecular formula: C₂₃H₂₄ClNO₆S; Molar mass: 477.96 g/mol .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The coumarin carbonyl (C=O) appears at ~160–165 ppm in ¹³C NMR. The sulfonamide group (SO₂NH) shows distinct proton signals at ~7.5–8.5 ppm (aromatic protons) and ~3.0–4.0 ppm (beta-alaninate methylene) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 478.95) .
  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELX or WinGX software provides structural confirmation, including bond angles and torsion parameters .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to assess aggregation. For stability, conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Methodology : Cross-validate using computational tools. For example, compare experimental NMR shifts with DFT (density functional theory)-predicted shifts (Gaussian or ORCA software). If XRD data conflicts with NMR (e.g., unexpected tautomerism), refine the structural model using SHELXL for anisotropic displacement parameters .

Q. What computational strategies are effective for modeling interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases or proteases). Parameterize the sulfonamide group for partial charges.
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bonding networks .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodology : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or eutectic solvents (e.g., choline chloride/urea mixtures). Use microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. What advanced crystallographic methods address twinning or disorder in XRD analysis?

  • Methodology : For twinned crystals, employ SHELXL’s TWIN/BASF commands. For disorder, refine occupancies using PART instructions. Validate with R1/wR2 residuals (<5%) and check Hirshfeld surfaces for packing defects .

Q. How to design in vitro bioactivity studies targeting inflammation or cancer?

  • Methodology :

  • Anti-inflammatory Assays : Measure COX-2 inhibition (ELISA) or NF-κB activation (luciferase reporter assays). Compare IC₅₀ values to ibuprofen or celecoxib .
  • Anticancer Screens : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Perform flow cytometry for apoptosis (Annexin V/PI staining) .

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